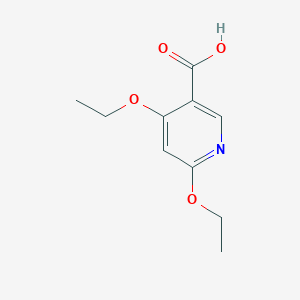
4,6-Diethoxypyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Coordination Chemistry and Framework Construction
Pyridine carboxylic acids, similar in structure to 4,6-Diethoxypyridine-3-carboxylic acid, have been used to construct novel lanthanide-organic frameworks. These structures exhibit interesting topologies and potential applications in materials science, such as in magnetic materials and luminescent markers. For example, Liu et al. (2009) synthesized lanthanide-organic coordination polymeric networks using hydroxypyridine carboxylate and oxalate ligands, demonstrating the utility of pyridine carboxylates in building complex architectures with potential applications in magnetism and catalysis (Liu et al., 2009).
Photophysical Studies
Pyridine carboxylic acids have also been used in the synthesis of organic-soluble lanthanide complexes, with studies focusing on their photophysical properties. These studies are crucial for developing new materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and solar cells. Krinochkin et al. (2019) explored the synthesis and photophysical properties of lanthanide complexes involving pyridine-6-carboxylic acid derivatives, highlighting the role of these compounds in enhancing the performance of luminescent materials (Krinochkin et al., 2019).
Metal-Organic Frameworks (MOFs)
Pyridine carboxylates serve as key ligands in the formation of metal-organic frameworks (MOFs), which are of great interest for gas storage, separation technologies, and catalysis. Gao et al. (2006) reported the synthesis and characterization of MOFs based on hydroxypyridine dicarboxylic acid and pyridine dicarboxylic acid ligands, showcasing the versatility of these compounds in creating structures with unique properties for potential industrial applications (Gao et al., 2006).
Drug Metabolism Studies
Although outside the specified exclusion criteria, it's worth noting that derivatives of pyridine carboxylic acids are studied in the context of drug metabolism. Racz and Moffat (1974) explored the metabolism of diethoxycarbonylpyridine derivatives in chick embryo liver cell cultures, illustrating the broader biochemical relevance of pyridine carboxylates, including potential implications for pharmacology and toxicology (Racz & Moffat, 1974).
特性
IUPAC Name |
4,6-diethoxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-3-14-8-5-9(15-4-2)11-6-7(8)10(12)13/h5-6H,3-4H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVUQDJAMHARHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=C1C(=O)O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2923183.png)
![5-{6-chloro-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl}-3-cyclopropyl-1-methanesulfonyl-4,5-dihydro-1H-pyrazole](/img/structure/B2923184.png)
![8-methoxy-2-(thiomorpholin-4-ylcarbonyl)-N-[4-(trifluoromethoxy)phenyl]quinolin-4-amine](/img/structure/B2923185.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2923189.png)
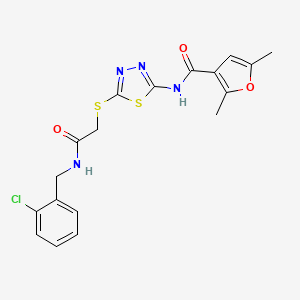
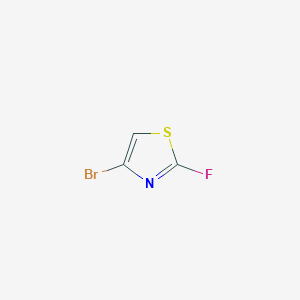
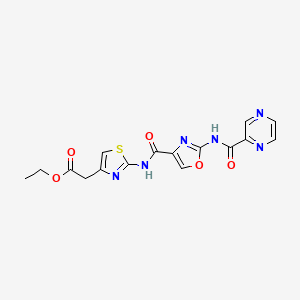
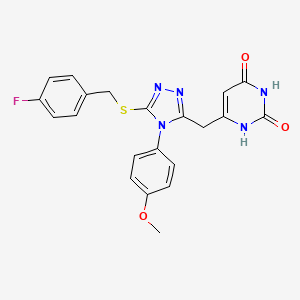
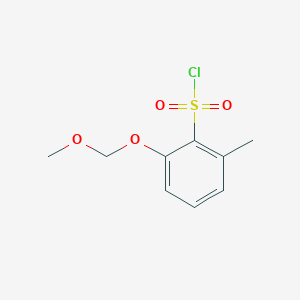
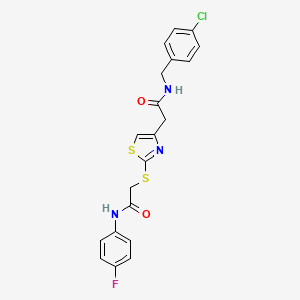
![tert-butyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate](/img/structure/B2923200.png)


![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2923203.png)